molecular formula C12H16FNO2 B4034682 N-(3-ethoxypropyl)-2-fluorobenzamide

N-(3-ethoxypropyl)-2-fluorobenzamide

Cat. No.: B4034682
M. Wt: 225.26 g/mol
InChI Key: CGIRBJJCKVUOBM-UHFFFAOYSA-N
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Description

N-(3-Ethoxypropyl)-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the ortho-position of the aromatic ring and a 3-ethoxypropyl group attached to the amide nitrogen. This compound combines the electronic effects of fluorine with the steric and solubility-modifying properties of the ethoxypropyl moiety. Fluorinated benzamides are widely studied in medicinal and materials chemistry due to their enhanced metabolic stability, bioavailability, and capacity for intermolecular interactions (e.g., hydrogen bonding, halogen contacts) .

The fluorine atom at the ortho-position may influence molecular conformation and intermolecular interactions, as seen in other fluorobenzamides .

Properties

IUPAC Name

N-(3-ethoxypropyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-2-16-9-5-8-14-12(15)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIRBJJCKVUOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with 3-ethoxypropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: Room temperature to 40°C
  • Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as sodium amide (NaNH₂) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 3-ethoxypropanoic acid or 3-ethoxypropionaldehyde.

    Reduction: Formation of N-(3-ethoxypropyl)-2-fluoroaniline.

    Substitution: Formation of N-(3-ethoxypropyl)-2-aminobenzamide or N-(3-ethoxypropyl)-2-thiobenzamide.

Scientific Research Applications

N-(3-ethoxypropyl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-2-fluorobenzamide involves its interaction with specific molecular targets in biological systems. The fluorine atom on the benzene ring can enhance the compound’s binding affinity to certain enzymes or receptors. The ethoxypropyl group can influence the compound’s solubility and membrane permeability, facilitating its transport within biological systems. The amide bond can participate in hydrogen bonding interactions with target proteins, modulating their activity and function.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Fluorinated benzamides exhibit diverse properties depending on substitution patterns. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Weight (g/mol) Fluorine Count Key Interactions Applications/Notes
N-(3-Ethoxypropyl)-2-fluorobenzamide 2-Fluorobenzamide + N-(3-ethoxypropyl) ~225.25 (estimated) 1 C-F dipole, ethoxy H-bonding Hypothetical: Drug intermediates
N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) 2-Fluorobenzamide + N-(2,3-difluorophenyl) 252.20 3 Amide-amide H-bonds, C-F···C stacking Crystal engineering, SDH inhibitors
3,5-Bis(trifluoromethyl)benzamide 3,5-Bis(CF₃)benzamide 307.17 6 Strong hydrophobic/electronic effects Agrochemical intermediates
N-(4-Cyclopropyl-2-fluorophenyl) derivatives Cyclopropyl + 2-fluorobenzamide ~245 (estimated) 1–2 Conformational rigidity Kinase inhibitors (patented)

Key Observations:

  • Fluorine Substitution : Fo23’s three fluorine atoms enable robust C-F···C stacking and hydrogen-bonded synthons, stabilizing its crystal lattice . In contrast, this compound’s single fluorine may limit such interactions but could favor solubility via the ethoxy group.
  • Ethoxypropyl vs. Aromatic Substituents : The ethoxypropyl chain introduces conformational flexibility and moderate hydrophilicity, differing from rigid aromatic substituents in Fo23 or cyclopropyl groups in patented kinase inhibitors .
  • Bioactivity : Fluorine’s electronegativity enhances binding affinity in drug targets (e.g., kinase inhibitors) by polarizing C-F bonds and participating in halogen bonding . The ethoxypropyl group may instead improve pharmacokinetics (e.g., half-life).
Crystallographic and Conformational Analysis

Fo23’s crystal structure reveals near-coplanar aromatic rings with a twisted amide plane (23° deviation), stabilized by 1D hydrogen-bonded chains and C-F···C contacts . Similar distortions are expected in this compound, though the ethoxypropyl group may disrupt planar stacking, favoring van der Waals interactions.

Hydrogen Bonding :

  • Fo23: N-H···O=C and C-H···F interactions (2.68–3.12 Å) .
  • Ethoxypropyl analog: Potential O(ethoxy)···H-N or C-H···O bonds, depending on conformation.
Pharmacological and Industrial Relevance
  • Fo23 : Studied for SDH inhibition and crystal engineering .
  • 3,5-Bis(trifluoromethyl)benzamide : Used in agrochemicals for hydrophobic binding .
  • This compound : Hypothetically suited for CNS drugs due to enhanced blood-brain barrier penetration from the ethoxy group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-ethoxypropyl)-2-fluorobenzamide
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